molecular formula C9H7ClN2 B1602155 5-Chloroquinolin-2-amine CAS No. 68050-37-3

5-Chloroquinolin-2-amine

Cat. No. B1602155
CAS RN: 68050-37-3
M. Wt: 178.62 g/mol
InChI Key: LFNYFPRSHXRDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinolin-2-amine is a chemical compound with the molecular weight of 178.62 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .


Synthesis Analysis

A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine with different biological activities were designed and synthesized through the cyclization of semicarbazone . All the newly synthesized compounds were characterized by elemental analysis, 1H NMR, 13C NMR, FT-IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound is theoretically optimized using DFT with the basis set B3LYP/6–311++G (d,p), and parameters were measured .


Physical And Chemical Properties Analysis

This compound is a light yellow needle-like crystal . It has a melting point of 87℃, is insoluble in water, but easily soluble in ethanol and ether .

Scientific Research Applications

Anticancer Applications

A significant body of research has explored the utility of 5-Chloroquinolin-2-amine derivatives in anticancer applications. For instance, the synthesis of hybrid purine-quinoline molecules, where this compound serves as a key precursor, has shown promising cytotoxic effects against cancer cell lines. In one study, novel purine-based compounds incorporating this compound were synthesized and evaluated for their cytotoxicity against NCI-60 cell lines. Among the synthesized compounds, one exhibited significant lethality over a non-small cell lung cancer panel, indicating its potential as a novel therapeutic agent for non-small cell lung cancer after further modification (Kapadiya & Khunt, 2018).

Insecticidal Activities

Research has also been conducted on the insecticidal activities of compounds derived from this compound. In a study focusing on the synthesis and evaluation of 2,3-dihydroquinazolin-4(1H)-one derivatives, compounds were designed with alterations to the amine bridge part compared to known anthranilic diamides insecticides. The synthesized compounds exhibited moderate to high insecticidal activities against the oriental armyworm, suggesting the potential use of this compound derivatives in developing new insecticides (Zhou et al., 2013).

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have been a subject of study, with some compounds showing promise as antibacterial agents. In a study focused on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, derivatives of this compound demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains. Certain derivatives, particularly those with lipophilic groups, showed enhanced activity against gram-positive strains, highlighting the potential of this compound derivatives in the development of new antibacterial agents (Al-Hiari et al., 2007).

Safety and Hazards

The safety information for 5-Chloroquinolin-2-amine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Quinoline derivatives, including 5-Chloroquinolin-2-amine, have been utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, there is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . This suggests that there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

5-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNYFPRSHXRDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555327
Record name 5-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68050-37-3
Record name 5-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinolin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Chloroquinolin-2-amine
Reactant of Route 3
5-Chloroquinolin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Chloroquinolin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Chloroquinolin-2-amine
Reactant of Route 6
5-Chloroquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.